molecular formula C17H19F3N2O4 B2890394 N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1009703-96-1

N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

Cat. No.: B2890394
CAS No.: 1009703-96-1
M. Wt: 372.344
InChI Key: HEDCKVHGLWCPRY-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a specialized pyrrolidine-carboxamide derivative designed for exploratory biochemical research. The compound's structure integrates a 2,4-dimethoxyphenyl group and an (E)-4,4,4-trifluoro-3-oxobut-1-enyl side chain, a motif often associated with modulating biological activity. Researchers can leverage this compound as a key synthetic intermediate or a structural core for developing novel molecular probes. Its potential applications include investigating structure-activity relationships in medicinal chemistry programs, particularly those focused on enzyme inhibition or receptor signaling pathways. The presence of the trifluoromethyl group may enhance metabolic stability and binding affinity, making it a valuable tool for studying bio-isosteric replacements. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O4/c1-25-11-5-6-12(14(10-11)26-2)21-16(24)13-4-3-8-22(13)9-7-15(23)17(18,19)20/h5-7,9-10,13H,3-4,8H2,1-2H3,(H,21,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDCKVHGLWCPRY-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide (CAS Number: 1009703-96-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19F3N2O4
  • Molecular Weight : 372.344 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance:

  • Bacterial Inhibition : A related compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action : The mechanism involves inhibition of bacterial RNA polymerase (RNAP), which is critical for bacterial transcription and survival. Molecular docking studies have shown that these compounds interact with the switch region of RNAP, disrupting its function .

Cytotoxicity

While exhibiting antimicrobial properties, some derivatives have also shown cytotoxic effects against human cell lines. For example, compound 7b from a related study had an IC50 value of 18.5 ± 1.89 μM against LO2 liver cells . This dual activity suggests potential for further development in therapeutic applications.

Study on Dithiolopyrrolone Derivatives

A study focused on synthesizing novel N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives highlighted the biological evaluation of these compounds. The findings revealed:

CompoundMIC (μg/mL)Target Bacteria
7b0.125 - 2MRSA
7b19.4 ± 1.3E. coli RNAP

This table summarizes the effectiveness of the most promising compound against various bacterial strains .

Comparative Biological Activity

In comparison to other known antimicrobial agents, the derivatives of this compound showed competitive efficacy:

AgentMIC (μg/mL)Activity Type
Compound 7b0.125 - 2Antibacterial
Streptomycin0.5 - 8Antibacterial
Nystatin0.25 - 16Antifungal

This comparative analysis underscores the potential of this compound as a lead structure in antibiotic development .

Comparison with Similar Compounds

Structural Analogues from Neuropeptide FF Receptor Antagonist Studies

describes pyrrolidine-2-carboxamide derivatives designed as neuropeptide FF (NPFF) receptor antagonists. Key examples include:

Compound Name Substituents on Pyrrolidine Core Biological Target Activity Notes Source
Target Compound 1: Trifluoro-3-oxobut-1-enyl; 2: 2,4-dimethoxyphenylamide Not specified Structural features suggest GPCR
(2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-methoxyphenyl)methyl]amino}-N-(2-phenylethyl)pyrrolidine-2-carboxamide (24) 1: 2-Chlorophenylmethyl; 4: 4-methoxyphenylmethylamino NPFF receptors Antagonist (59% yield)
(2S,4S)-1-[(2-Chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(4-methoxyphenyl)methyl]amino}pyrrolidine-2-carboxamide (27) 1: 2-Chlorophenylmethyl; 4: 4-methoxyphenylmethylamino; N-linked: 3,4-dimethoxyphenethyl NPFF receptors Antagonist (61% yield)

Key Observations :

  • The 2,4-dimethoxyphenylamide group in the target compound mirrors substituents in vasopressin/oxytocin receptor antagonists (e.g., SSR149415 in ), suggesting shared design principles for receptor binding .

Pharmacologically Active Pyrrolidine Carboxamides

highlights compounds with pyrrolidine carboxamide cores and aryl substitutions, such as:

  • SR49059 : Features a 3,4-dimethoxysulfonyl group and a pyrrolidine-2-carboxamide backbone. It acts as a vasopressin V1a receptor antagonist .
  • SSR149415 : Contains a 2,4-dimethoxyphenylsulfonyl group and targets vasopressin V1b receptors .

Comparison :

  • The 2,4-dimethoxyphenyl group in the target compound aligns with SSR149415’s sulfonyl-linked dimethoxy moiety, critical for receptor affinity. However, the absence of a sulfonyl group in the target may reduce polar interactions.
  • The trifluoro-3-oxobut-1-enyl substituent introduces a unique electrophilic site absent in these analogs, which could influence metabolic stability or covalent binding .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yields and purity?

Answer:
Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain 0–5°C during enone formation to prevent side reactions (e.g., isomerization) .
  • Solvent Choice : Use anhydrous acetonitrile or dichloromethane to stabilize intermediates and minimize hydrolysis .
  • Catalysts : Employ triethylamine to deprotonate intermediates and accelerate carboxamide coupling .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column effectively isolates the product from byproducts (e.g., unreacted fluorophenyl precursors) .

Basic: Which spectroscopic and crystallographic techniques confirm the stereochemistry and functional group arrangement?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} NMR resolves pyrrolidine ring conformation and enone geometry .
  • X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refines the E-configuration of the enone moiety and verifies hydrogen bonding between the carboxamide and methoxyphenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., m/z 408.12 for [M+H]+^+) and detects fragmentation patterns unique to the trifluoro-oxobut-1-enyl group .

Basic: How do the methoxy and trifluoromethyl groups influence the compound’s reactivity in nucleophilic additions?

Answer:

  • Methoxy Groups : The electron-donating 2,4-dimethoxyphenyl moiety activates the carboxamide toward nucleophilic attack at the carbonyl carbon .
  • Trifluoromethyl Group : The electron-withdrawing effect of the -CF3_3 group stabilizes the enone system, directing regioselective additions (e.g., Michael additions at the β-carbon) .
  • Experimental Validation : Monitor reactions via thin-layer chromatography (TLC) and quench aliquots for 19F^{19}\text{F} NMR to track trifluoromethyl group integrity .

Advanced: How can computational modeling predict the compound’s conformational stability and binding interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate energy minima for pyrrolidine ring puckering and enone torsion angles, comparing results with X-ray data .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational flexibility under physiological conditions .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on hydrogen bonding between the carboxamide and active-site residues .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives/negatives .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may confound activity readings .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide) to isolate substituent-specific effects .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) to identify labile sites (e.g., enone hydrolysis at pH < 3) .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, necessitating low-temperature storage (-20°C) for long-term stability .
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation of the trifluoro-oxobut-1-enyl group under UV light, requiring amber vials for storage .

Advanced: What methodologies enable structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis : Replace the 2,4-dimethoxyphenyl group with halogenated or nitro-substituted aryl rings to assess electronic effects on target binding .
  • Pharmacophore Mapping : Overlay crystal structures of analogs to identify conserved interaction motifs (e.g., hydrogen bonds with the carboxamide) .
  • In Silico Mutagenesis : Use Schrödinger’s SiteMap to predict binding affinity changes upon substituting the trifluoromethyl group with -CH3_3 or -Cl .

Advanced: How can cryo-electron microscopy (cryo-EM) complement X-ray data for studying ligand-target complexes?

Answer:

  • Flexible Binding Pockets : Cryo-EM resolves dynamic interactions in large targets (e.g., G protein-coupled receptors) where X-ray crystallography fails to capture full conformational ensembles .
  • Low-Resolution Refinement : Integrate cryo-EM density maps with SHELX-refined ligand coordinates to improve model accuracy .
  • Validation : Cross-validate ligand poses using hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm binding-induced conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.